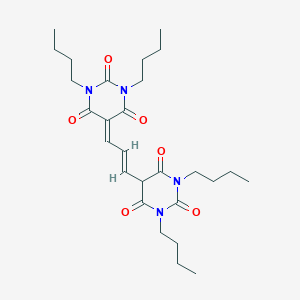
Bis(1,3-dibutylbarbiturate)trimethine oxonol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dibutylbarbiturate)trimethine oxonol, also known as DiBAC4(3), is a fluorescent dye used in scientific research for various applications. It is a lipophilic cationic dye that can be used to measure membrane potential changes in cells.
作用机制
The mechanism of action of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves its ability to cross cell membranes and accumulate in the mitochondria. It becomes fluorescent when it binds to the mitochondrial membrane potential. Changes in the membrane potential lead to changes in the fluorescence intensity of the dye, allowing for measurement of membrane potential changes in cells.
Biochemical and Physiological Effects:
Bis(1,3-dibutylbarbiturate)trimethine oxonol has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not affect the activity of enzymes or ion channels in cells.
实验室实验的优点和局限性
The advantages of using Bis(1,3-dibutylbarbiturate)trimethine oxonol in lab experiments include its high sensitivity and selectivity for measuring changes in membrane potential. It is also easy to use and can be used in a variety of cell types. However, the limitations include its potential for photobleaching and the need for calibration before use.
未来方向
There are several future directions for the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in scientific research. One area of interest is the use of the dye for studying the effects of drugs on mitochondrial function. Another area is the development of new derivatives of the dye with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in combination with other fluorescent dyes could provide new insights into cellular function and signaling pathways.
合成方法
The synthesis of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol. The reaction takes place in the presence of a base and an organic solvent.
科学研究应用
Bis(1,3-dibutylbarbiturate)trimethine oxonol has numerous applications in scientific research. It is commonly used to measure changes in membrane potential in cells, such as neurons, cardiomyocytes, and other excitable cells. It can also be used to study the effects of drugs on membrane potential changes.
属性
CAS 编号 |
110425-49-5 |
|---|---|
产品名称 |
Bis(1,3-dibutylbarbiturate)trimethine oxonol |
分子式 |
C27H40N4O6 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
InChI 键 |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
手性 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
规范 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
同义词 |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



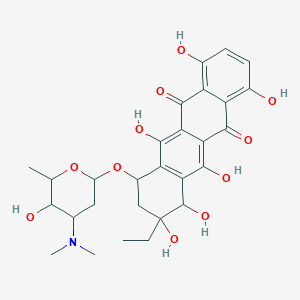
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
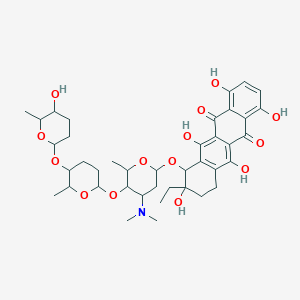
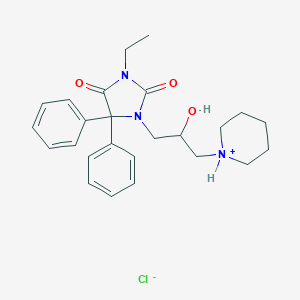
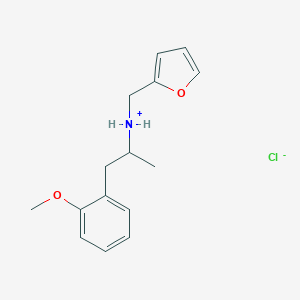


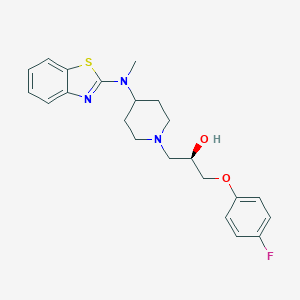
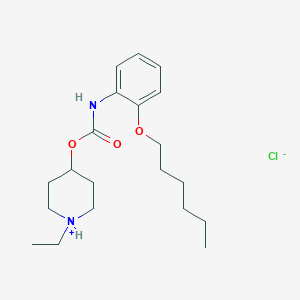
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)

